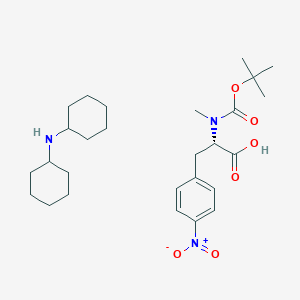

Boc-N-ME-P-nitro-phe-OH dcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid, also known as N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C27H43N3O6 and its molecular weight is 505.66. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nanomedicina

“Boc-N-ME-P-nitro-phe-OH dcha” podría usarse potencialmente en el campo de la nanomedicina. Las moléculas basadas en el motivo Phe-Phe, que “this compound” podría contener, han encontrado una gama de aplicaciones en nanomedicina, desde la administración de fármacos y biomateriales hasta nuevos paradigmas terapéuticos {svg_1}. Estas moléculas pueden impulsar el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles {svg_2}.

Administración de fármacos

Las nanoestructuras autoensambladas formadas por moléculas basadas en el motivo Phe-Phe se pueden utilizar en la administración de fármacos {svg_3}. Estas nanoestructuras pueden encapsular fármacos y administrarlos a ubicaciones específicas del cuerpo, mejorando la eficiencia del tratamiento y reduciendo los efectos secundarios {svg_4}.

Biomateriales

Los hidrogeles formados por moléculas autoensambladas basadas en el motivo Phe-Phe se pueden utilizar como biomateriales {svg_5}. Estos hidrogeles pueden imitar la matriz extracelular natural y proporcionar un entorno de apoyo para el crecimiento celular y la regeneración tisular {svg_6}.

Paradigmas terapéuticos

Se pueden desarrollar nuevos paradigmas terapéuticos basados en las propiedades únicas de las nanoestructuras autoensambladas y los hidrogeles formados por moléculas basadas en el motivo Phe-Phe {svg_7}. Estos paradigmas pueden ofrecer soluciones innovadoras a desafíos terapéuticos y de diagnóstico no resueltos {svg_8}.

Síntesis de péptidos

“this compound” podría usarse en la síntesis de péptidos {svg_9}. El grupo Boc (terc-butiloxicarbonilo) se usa a menudo en la síntesis de péptidos para proteger el grupo amino, evitando que reaccione hasta que se forma la secuencia de péptidos deseada {svg_10}.

Actividad Biológica

N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a complex organic compound that exhibits notable biological activity. This article explores its structure, synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes cyclohexyl groups and specific functional groups that enhance its chemical reactivity. The presence of a nitrophenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 293.32 g/mol

- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid

Synthesis

The synthesis of N-cyclohexylcyclohexanamine involves several steps, typically starting from cyclohexanamine derivatives. The protection of amino groups using appropriate protecting groups is crucial to prevent unwanted reactions during the synthesis.

General Synthesis Steps :

- Formation of Protected Amino Acid : The amino group is protected using a Boc (tert-butyloxycarbonyl) group.

- Coupling Reaction : The protected amino acid is coupled with the cyclohexanamine derivative.

- Deprotection : The Boc group is removed to yield the free amino acid, which can interact with various molecular targets.

The compound acts primarily as a protected amino acid, allowing it to participate in various biological processes once deprotected. Its structure enables interactions with enzymes and receptors, influencing metabolic pathways and potentially exhibiting therapeutic effects.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- Research indicates that compounds similar to N-cyclohexylcyclohexanamine can act as enzyme inhibitors, particularly in metabolic pathways involving amino acid metabolism. For instance, studies show that the compound may inhibit certain proteases, leading to altered cellular functions .

-

Antioxidant Properties :

- Preliminary studies suggest that N-cyclohexylcyclohexanamine may possess antioxidant properties, scavenging free radicals and reactive oxygen species (ROS). This activity can mitigate oxidative stress-related diseases .

-

Toxicological Assessments :

- Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including skin irritation and systemic toxicity . The LD50 values for similar compounds have been reported around 3000 mg/kg in rodent models, suggesting a need for careful dosage considerations in therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 293.32 g/mol |

| LD50 (Rodent Models) | ~3000 mg/kg |

| Antioxidant Activity | Yes |

| Enzyme Inhibition Potential | Yes |

| Therapeutic Applications | Potential for metabolic disorders |

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNICCTSDFCSF-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.